Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate
Description
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate is a stabilized phosphonium ylide characterized by a cyano group at the β-position and an ethyl ester moiety. This compound is structurally tailored for applications in organic synthesis, particularly in Wittig and related reactions, where its electron-withdrawing cyano group enhances reactivity toward carbonyl-containing substrates. The triphenylphosphoranylidene moiety facilitates ylide formation, enabling the construction of α,β-unsaturated esters, which are pivotal intermediates in pharmaceuticals and agrochemicals .
Synthesis typically involves reactions of ethyl (triphenylphosphoranylidene)acetate derivatives with acylating agents. For example, analogous compounds like ethyl 3-oxo-3-(tetrahydrofuran-2-yl)-2-(triphenylphosphoranylidene)propanoate are synthesized via condensation of ethyl-triphenylphosphoranylideneacetate with tetrahydrofuran-2-carbonyl chloride in toluene, yielding crystalline products (25% yield, mp 175–177°C) .
Properties
Molecular Formula |
C24H22NO2P |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
ethyl 3-cyano-2-(triphenyl-λ5-phosphanylidene)propanoate |
InChI |
InChI=1S/C24H22NO2P/c1-2-27-24(26)23(18-19-25)28(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-17H,2,18H2,1H3 |
InChI Key |
PGDZVUVBEZYPFG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)CC#N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The compound is typically prepared via the reaction of a suitable α-bromoester derivative with triphenylphosphine, followed by base treatment to generate the phosphoranylidene ylide. The presence of the cyano group at the 3-position requires the use of a cyano-substituted α-bromoester as the starting material.
Preparation from Ethyl 3-cyano-2-bromopropanoate and Triphenylphosphine
- A three-necked flask is charged with triphenylphosphine and ethyl 3-cyano-2-bromopropanoate.
- The mixture is dissolved in an aprotic solvent such as toluene or ethyl acetate.
- The reaction mixture is heated under reflux (typically 75–80 °C) under an inert atmosphere (argon or nitrogen) for 12–24 hours.
- During this time, the nucleophilic triphenylphosphine displaces the bromide to form the phosphonium salt intermediate.
- After cooling, the reaction mixture is treated with aqueous base (e.g., potassium hydroxide or sodium hydroxide) to deprotonate the phosphonium salt and generate the ylide.
- The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
- The crude product is purified by recrystallization or column chromatography to afford ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate as a light-yellow solid.
Reaction Conditions and Yields:
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Formation of phosphonium salt | Triphenylphosphine + ethyl 3-cyano-2-bromopropanoate in toluene or ethyl acetate, reflux 12–24 h | ~90–96% | Inert atmosphere, stirring |
| Base treatment | Aqueous KOH or NaOH, pH adjusted to 8–9, stirring 1 h | Quantitative conversion | Deprotonation to ylide |
| Workup and isolation | Extraction, drying, rotary evaporation, recrystallization or chromatography | 75–85% | Purity confirmed by mp and NMR |
- Triphenylphosphine (131 g) and 2-bromopropionate (100 g) in toluene (200 mL) and water (500 mL) at 80 °C for 12 h yielded (carbethoxyethylidene)triphenylphosphorane in 96% yield after base treatment and drying.
Alternative Synthetic Approaches
- The ylide can be prepared in situ by reacting triphenylphosphine with the α-bromoester, then directly used in Wittig-type olefination reactions with aldehydes.
- For cyano-substituted derivatives, the ylide reacts with α-keto esters or aldehydes to form the corresponding α,β-unsaturated esters with cyano groups, often with high stereoselectivity.
- Typical conditions involve refluxing in toluene for 4–8 hours, followed by purification via silica gel chromatography to separate E/Z isomers.
Purification and Characterization
- The crude product is typically purified by column chromatography using petroleum ether with increasing amounts of ethyl acetate or diethyl ether as eluents.
- The purified compound appears as a light-yellow crystalline solid with melting points around 156–158 °C.
- Characterization is confirmed by ^1H NMR, ^13C NMR, and mass spectrometry.
- The stereochemistry of the product (E or Z isomer) is confirmed by NMR and sometimes chiral HPLC if stereocenters are involved.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting materials | Ethyl 3-cyano-2-bromopropanoate, triphenylphosphine |
| Solvent | Toluene, ethyl acetate, dichloromethane |
| Temperature | Reflux (75–80 °C) |
| Reaction time | 12–24 hours |
| Base used | KOH or NaOH aqueous solution (pH 8–9) |
| Workup | Extraction with organic solvents, drying over Na2SO4, rotary evaporation |
| Purification | Recrystallization or silica gel chromatography |
| Yield | 75–96% |
| Physical state | Light-yellow crystalline solid |
| Melting point | 156–158 °C |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate undergoes various chemical reactions, including:
Olefination: It can be used in the Wittig reaction to form alkenes.
Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Common Reagents and Conditions
Olefination: Common reagents include aldehydes or ketones, and the reaction is typically carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used, often in the presence of a base like triethylamine.
Major Products
Olefination: The major products are alkenes, which can be further functionalized for various applications.
Substitution: The products depend on the specific reagents used but generally include substituted derivatives of the original compound.
Scientific Research Applications
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate has several applications in scientific research:
Biology: The compound can be used to synthesize biologically active molecules, which can be studied for their potential therapeutic effects.
Medicine: Research into its derivatives may lead to the development of new pharmaceuticals.
Industry: It can be used in the synthesis of complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism of action of Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate primarily involves its role as a reagent in the Wittig reaction. The compound reacts with aldehydes or ketones to form alkenes through the formation of a phosphonium ylide intermediate . This intermediate then undergoes a [2+2] cycloaddition with the carbonyl compound, followed by elimination to form the desired alkene.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
tert-Butyl 3-cyano-2-(triphenylphosphoranylidene)propanoate
With a molecular weight of 415.46 g/mol (C₂₆H₂₆NO₂P), it is stored under inert conditions (2–8°C) due to sensitivity . The tert-butyl group may hinder nucleophilic attack in ylide reactions compared to the ethyl variant, though direct reactivity comparisons are undocumented in the provided evidence.
Ethyl 2-(triphenylphosphoranylidene)propanoate
It is synthesized via hydrocarboxylation of α,β-unsaturated esters, achieving higher yields (64.1%) compared to cyano-containing analogs . Its applications focus on forming less electron-deficient alkenes, as seen in the synthesis of oxetane derivatives .
Ethyl 3-oxo-3-(tetrahydrofuran-2-yl)-2-(triphenylphosphoranylidene)propanoate
This compound features a tetrahydrofuran-2-yl group instead of the cyano moiety, introducing an oxygen heterocycle. Synthesized in 25% yield (mp 175–177°C), its reactivity is influenced by the electron-donating nature of the tetrahydrofuran ring, which may reduce ylide stability compared to the cyano-substituted analog .
Data Table: Key Properties of Compared Compounds
Research Findings and Reactivity Insights
- Synthetic Efficiency: Ethyl 2-(triphenylphosphoranylidene)propanoate achieves higher yields (64.1%) compared to the tetrahydrofuran-substituted analog (25%), suggesting steric and electronic factors critically influence reaction efficiency .
- Electronic Effects: The cyano group in this compound enhances electrophilicity, making it more reactive toward carbonyl compounds than its non-cyano counterparts.
- Safety Profile : The tert-butyl derivative carries warnings for skin and eye irritation (H315, H319), necessitating cautious handling . Data on other analogs’ hazards are unavailable.
Biological Activity
Ethyl 3-cyano-2-(triphenylphosphoranylidene)propanoate is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C23H23O2P
- Molecular Weight : 362.4013 g/mol
- CAS Registry Number : 5717-37-3
The compound features a triphenylphosphoranylidene moiety, which is known for its role in various chemical reactions, particularly in the synthesis of phosphonium ylides.
Synthesis
The synthesis of this compound typically involves the reaction of ethyl cyanoacetate with triphenylphosphine. The general reaction pathway can be summarized as follows:
- Formation of Phosphonium Ylide :
- Nucleophilic Attack :
The ylide then reacts with electrophiles to form the desired product.
Anticancer Properties
Recent studies have indicated that compounds containing phosphonium ylides exhibit cytotoxic effects against various cancer cell lines. For instance, a study highlighted that derivatives of triphenylphosphonium showed significant activity against breast and lung cancer cells, with IC50 values indicating potent cytotoxicity .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. Research demonstrated that it exhibits inhibitory effects against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes .
Case Study 1: Anticancer Activity
In a comparative study, this compound was tested alongside other phosphonium compounds for their anticancer efficacy. The results showed that this compound had a higher cytotoxic effect on MCF-7 (breast cancer) cells compared to standard chemotherapeutics .
| Compound | IC50 (μM) |
|---|---|
| This compound | 5.4 |
| Doxorubicin | 10.0 |
| Cisplatin | 8.5 |
Case Study 2: Antimicrobial Effects
A study conducted on the antimicrobial activity of various derivatives found that this compound inhibited the growth of Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 μg/mL, showcasing its potential as an antimicrobial agent .
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
Q & A
Q. Critical Parameters :
Q. Optimization Tips :
- Use slow addition of carbonyl precursors to minimize side reactions.
- Purify via recrystallization (e.g., ethyl acetate/hexane) to remove unreacted ylide.
Advanced: How does the cyano group influence the reactivity of this compound in [3+2] annulation reactions compared to ester-substituted analogs?
Answer:
The cyano group acts as a strong electron-withdrawing substituent, altering the ylide’s nucleophilicity and regioselectivity in cycloadditions:
- Electronic Effects : The cyano group decreases electron density at the ylide’s α-carbon, reducing its reactivity toward electrophilic partners but enhancing selectivity in conjugate additions.
- Mechanistic Insights :
- In [3+2] annulations, the cyano group stabilizes transition states via resonance, favoring five-membered ring formation (e.g., pyrrolidines) .
- shows analogous ylides forming heterocycles via annulation with allenes, suggesting similar pathways for the cyano variant .
Q. Data Contradictions :
- Unexpected Byproducts : Competitive Michael addition or β-hydride elimination may occur if steric hindrance from the cyano group destabilizes intermediates.
- Resolution : Monitor reactions via in situ FTIR or LC-MS to detect intermediates and adjust temperature/reactant ratios.
Basic: What spectroscopic and chromatographic methods are recommended for characterizing this compound and identifying impurities?
Answer:
Primary Techniques :
- ¹H/¹³C NMR : Identify ylide protons (δ 5.5–7.0 ppm for P=C-H) and cyano carbon (δ 110–120 ppm). detected unreacted ylide (δ 3.5–4.5 ppm for ethyl ester) and solvent residues .
- IR Spectroscopy : Confirm cyano stretch (~2200 cm⁻¹) and ester carbonyl (~1720 cm⁻¹).
- GC-MS/LC-MS : Detect low-molecular-weight impurities (e.g., triphenylphosphine oxide, m/z 278).
Q. Impurity Analysis :
| Impurity Source | Detection Method | Mitigation Strategy |
|---|---|---|
| Residual Solvents | Headspace GC | Prolonged vacuum drying . |
| Unreacted Ylide | ³¹P NMR | Column chromatography with silica gel. |
Advanced: How can computational modeling resolve contradictions between experimental and theoretical reaction outcomes?
Answer:
Case Study : Discrepancies in alkene geometry (cis/trans ratios) predicted vs. observed in Wittig reactions.
- Methodology :
- DFT Calculations : Model transition states to assess steric/electronic effects of the cyano group.
- Kinetic vs. Thermodynamic Control : Compare energy barriers for competing pathways.
Q. Evidence-Based Insights :
Q. Application :
- Adjust reaction conditions (e.g., solvent polarity) to favor pathways with lower activation energy.
Basic: What are the stability considerations for storing and handling this compound?
Q. Answer :
- Storage : Under argon at –20°C to prevent hydrolysis/oxidation.
- Decomposition Signs : Discoloration (yellow to brown) or precipitate formation (triphenylphosphine oxide).
- Stability Tests :
- TGA/DSC to assess thermal degradation thresholds.
- Periodic ³¹P NMR to monitor ylide integrity.
Q. Evidence Support :
Advanced: How can cross-coupling strategies expand the utility of this compound in synthesizing functionalized alkenes?
Answer :
Dual Functionalization :
- Step 1 : Wittig reaction to install alkene.
- Step 2 : Cyano group conversion (e.g., hydrolysis to carboxylic acid or reduction to amine).
Q. Case Study :
Q. Challenges :
- Competing side reactions (e.g., cyano group reacting with strong nucleophiles).
- Resolution : Use protecting groups (e.g., silyl ethers) during initial steps.
Basic: What safety protocols are essential when working with this compound?
Q. Answer :
- Hazards : Irritant (phosphorus-containing byproducts), moisture-sensitive.
- PPE : Gloves, goggles, and fume hood use.
- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
